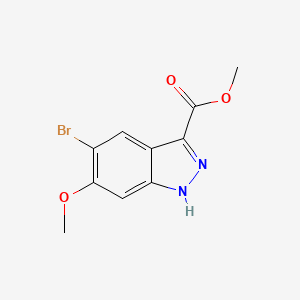

methyl 5-bromo-6-methoxy-1H-indazole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 5-bromo-6-methoxy-1H-indazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O3/c1-15-8-4-7-5(3-6(8)11)9(13-12-7)10(14)16-2/h3-4H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INTKEYLIECPVQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)NN=C2C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 5-bromo-6-methoxy-1H-indazole-3-carboxylate: A Key Heterocyclic Building Block

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 5-bromo-6-methoxy-1H-indazole-3-carboxylate, a substituted indazole that holds significant potential as a versatile building block in medicinal chemistry and materials science. Due to the limited availability of direct public information on this specific molecule, this guide synthesizes data from closely related analogues and established synthetic methodologies to offer valuable insights into its probable characteristics, synthesis, and potential applications.

Introduction to the Indazole Scaffold

Indazoles are bicyclic heterocyclic aromatic compounds consisting of a benzene ring fused to a pyrazole ring. This scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. The indazole nucleus is a bioisostere of indole, and its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties. The specific substitutions on the indazole ring system play a crucial role in modulating the biological activity and physicochemical properties of these compounds.

Physicochemical Properties of Methyl 5-bromo-6-methoxy-1H-indazole-3-carboxylate

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C10H9BrN2O3 | Based on the chemical structure. |

| Molecular Weight | 285.10 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid at room temperature | Similar substituted indazoles are typically solids. |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water. | The presence of the methyl ester and the aromatic system suggests this solubility profile. |

| Melting Point | Predicted to be in the range of 150-250 °C | Based on melting points of similar 5-bromo-1H-indazole-3-carboxylate derivatives. |

| Stability | Likely stable under standard laboratory conditions. May be sensitive to strong acids, bases, and reducing agents. | The indazole ring is generally stable, but the ester and bromo substituents can undergo chemical transformations. |

Synthesis Strategies

The synthesis of methyl 5-bromo-6-methoxy-1H-indazole-3-carboxylate would likely involve a multi-step process, leveraging established methodologies for the construction and functionalization of the indazole ring. A plausible synthetic route would start from a readily available substituted aniline or a related aromatic precursor.

Retrosynthetic Analysis

A logical retrosynthetic approach would disconnect the indazole ring to reveal a substituted phenylhydrazine or a related precursor, which in turn can be derived from a commercially available substituted aniline.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol

The following is a hypothetical, yet chemically sound, step-by-step protocol for the synthesis of methyl 5-bromo-6-methoxy-1H-indazole-3-carboxylate.

Step 1: Synthesis of 5-bromo-6-methoxy-1H-indazole-3-carboxylic acid

This key intermediate could be synthesized via several established methods for indazole ring formation. One potential route is the Bartoli indole synthesis followed by oxidative rearrangement, or a variation of the Richter or Davis-Beirut reaction from a suitably substituted precursor.

-

Starting Material: A plausible starting material would be 4-bromo-5-methoxy-2-nitrotoluene.

-

Reaction Sequence:

-

Reduction of the nitro group to an amine to yield 4-bromo-5-methoxy-2-methylaniline.

-

Diazotization of the aniline followed by an intramolecular cyclization reaction to form the indazole ring. The specific conditions for cyclization would be critical to control regioselectivity.

-

Introduction of the carboxylic acid group at the 3-position. This can be challenging and might involve lithiation at the 3-position followed by quenching with carbon dioxide, although this requires careful control of reaction conditions.

-

Step 2: Esterification to Methyl 5-bromo-6-methoxy-1H-indazole-3-carboxylate

The final step would be the esterification of the carboxylic acid intermediate.

-

Reagents: 5-bromo-6-methoxy-1H-indazole-3-carboxylic acid, methanol, and a suitable acid catalyst (e.g., sulfuric acid) or a coupling agent (e.g., DCC/DMAP or thionyl chloride followed by methanol).

-

Procedure:

-

Dissolve the carboxylic acid in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture and neutralize the acid.

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired methyl ester.

-

Caption: Proposed synthetic workflow for the target molecule.

Spectroscopic Characterization

The structure of the synthesized methyl 5-bromo-6-methoxy-1H-indazole-3-carboxylate would be confirmed using a combination of spectroscopic techniques.

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

| 1H NMR | - A singlet for the methoxy protons (~3.9-4.1 ppm).- A singlet for the methyl ester protons (~3.9-4.0 ppm).- Two singlets in the aromatic region for the two aromatic protons on the benzene ring.- A broad singlet for the N-H proton of the indazole ring (can be exchangeable with D2O). |

| 13C NMR | - A signal for the methyl ester carbonyl carbon (~160-165 ppm).- Signals for the aromatic carbons, with those attached to bromine and the methoxy group showing characteristic shifts.- Signals for the methoxy and methyl ester carbons. |

| IR Spectroscopy | - A characteristic N-H stretching band (~3200-3400 cm-1).- A strong C=O stretching band for the ester (~1700-1730 cm-1).- C-O stretching bands for the ester and methoxy group.- Aromatic C-H and C=C stretching bands. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound.- A characteristic isotopic pattern for the bromine atom (M and M+2 peaks with approximately 1:1 ratio). |

Potential Applications in Drug Discovery and Materials Science

Substituted indazoles are of significant interest in drug discovery. The presence of the bromine atom at the 5-position of methyl 5-bromo-6-methoxy-1H-indazole-3-carboxylate provides a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the synthesis of a diverse library of compounds for biological screening.

The methoxy group at the 6-position can influence the electronic properties and metabolic stability of the molecule. The methyl ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other functional groups to modulate activity and pharmacokinetic properties.

Given the known activities of other substituted indazoles, this compound could serve as a valuable intermediate for the development of:

-

Kinase inhibitors: Many indazole derivatives have been developed as inhibitors of various protein kinases, which are important targets in cancer therapy.

-

Anti-inflammatory agents: Indazoles have shown potential in modulating inflammatory pathways.

-

Antiviral and antimicrobial agents: The indazole scaffold has been incorporated into molecules with activity against various pathogens.

In materials science, highly functionalized aromatic compounds like this can be explored as building blocks for organic light-emitting diodes (OLEDs), sensors, or other functional materials.

Conclusion

Methyl 5-bromo-6-methoxy-1H-indazole-3-carboxylate represents a promising, albeit currently under-documented, heterocyclic building block. Based on the well-established chemistry of indazoles, this guide has outlined its likely physicochemical properties, plausible synthetic routes, and potential for application in both medicinal chemistry and materials science. Further research to synthesize and characterize this specific molecule is warranted to fully explore its potential and unlock new avenues for scientific discovery.

References

Due to the lack of direct citations for the specific topic compound, the following references provide a general background on the synthesis and importance of indazole derivatives.

-

Humphrey, G. R., & Kuethe, J. T. (2006). Practical methodologies for the synthesis of indoles. Chemical Reviews, 106(7), 2875–2911. [Link]

-

Cerecetto, H., & Gerpe, A. (2010). Synthesis and biological evaluation of indazole derivatives. Mini-Reviews in Medicinal Chemistry, 10(9), 834–847. [Link]

-

Teva Pharmaceutical Industries Ltd. (2014). Preparation of substituted indazole derivatives as inhibitors of protein kinases. European Patent No. EP2772485A1. [Link]

A Comprehensive Spectroscopic and Structural Elucidation Guide to Methyl 5-bromo-6-methoxy-1H-indazole-3-carboxylate

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities.[1][2] Its unique bicyclic aromatic structure allows for versatile functionalization, leading to potent and selective modulators of various biological targets. Methyl 5-bromo-6-methoxy-1H-indazole-3-carboxylate represents a key intermediate in the synthesis of more complex bioactive molecules. The specific substitution pattern—a bromine atom at the 5-position, a methoxy group at the 6-position, and a methyl carboxylate at the 3-position—provides multiple points for further chemical modification, making it a valuable building block for drug discovery programs.

This technical guide provides an in-depth analysis of the spectroscopic data for methyl 5-bromo-6-methoxy-1H-indazole-3-carboxylate. As a Senior Application Scientist, the following sections are designed to not only present the expected data but also to explain the rationale behind the spectral features, grounded in the principles of structural chemistry and spectroscopic theory. This document will serve as a valuable resource for researchers, scientists, and drug development professionals working with this and related heterocyclic compounds.

Molecular Structure and Predicted Spectroscopic Overview

The structural features of methyl 5-bromo-6-methoxy-1H-indazole-3-carboxylate are key to understanding its spectroscopic signature. The molecule consists of a bicyclic indazole core, with a bromine atom and a methoxy group on the benzene ring, and a methyl ester group attached to the pyrazole ring. The presence of heteroatoms (nitrogen, oxygen, bromine) and various proton and carbon environments will give rise to a distinct set of signals in NMR, IR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For the title compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR (Proton NMR) Spectroscopy

Experimental Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of methyl 5-bromo-6-methoxy-1H-indazole-3-carboxylate in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.[3]

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment.

-

Number of Scans: 16-64 scans to achieve adequate signal-to-noise.

-

Reference: The residual solvent peak is used as an internal standard (e.g., DMSO-d₆ at 2.50 ppm).[4]

-

Predicted ¹H NMR Data and Interpretation

The ¹H NMR spectrum is expected to show five distinct signals corresponding to the different proton environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~14.0 | Broad Singlet | 1H | NH | The indazole N-H proton is acidic and often appears as a broad singlet at a downfield chemical shift due to hydrogen bonding and exchange.[3] |

| ~7.8 | Singlet | 1H | Ar-H (H4) | This proton is a singlet as it has no adjacent protons to couple with. Its chemical shift is influenced by the electron-withdrawing bromine at the adjacent C5 position. |

| ~7.3 | Singlet | 1H | Ar-H (H7) | This proton is also a singlet with no adjacent protons. The electron-donating methoxy group at C6 will shield this proton, shifting it slightly upfield compared to H4. |

| ~3.9 | Singlet | 3H | OCH₃ (methoxy) | The three protons of the methoxy group are equivalent and appear as a sharp singlet. |

| ~3.8 | Singlet | 3H | OCH₃ (ester) | The three protons of the methyl ester group are also equivalent and appear as a sharp singlet, typically in a similar region to the methoxy group. |

¹³C NMR (Carbon-13) Spectroscopy

Experimental Protocol: ¹³C NMR Data Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Instrumentation: Acquire the spectrum on a 75 MHz or higher field NMR spectrometer.[3]

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30).

-

Number of Scans: 512-2048 scans are typically required.

-

Reference: The solvent peak is used as an internal standard (e.g., the central line of the DMSO-d₆ septet at 39.52 ppm).[4]

-

Predicted ¹³C NMR Data and Interpretation

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Ten distinct signals are expected.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~163 | C =O (ester) | The carbonyl carbon of the ester group is significantly deshielded and appears far downfield. |

| ~155 | C 6 (Ar-C-O) | Aromatic carbon attached to the electron-donating methoxy group, appearing at a downfield chemical shift. |

| ~142 | C 3a | Quaternary carbon at the fusion of the two rings. |

| ~138 | C 7a | Quaternary carbon at the other ring fusion. |

| ~135 | C 3 | Carbon attached to the ester group in the pyrazole ring. |

| ~125 | C 4 | Aromatic CH carbon, its shift influenced by the adjacent bromine. |

| ~115 | C 5 (Ar-C-Br) | Aromatic carbon attached to the bromine atom. The "heavy atom effect" of bromine can influence the chemical shift. |

| ~100 | C 7 | Aromatic CH carbon, shielded by the adjacent methoxy group. |

| ~56 | OC H₃ (methoxy) | The carbon of the methoxy group. |

| ~52 | OC H₃ (ester) | The carbon of the methyl ester group. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in confirming the molecular weight and aspects of the structure.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Acquisition Mode: Acquire the spectrum in positive or negative ion mode. For this molecule, both modes could be effective.

Predicted Mass Spectrum and Fragmentation

-

Molecular Ion (M⁺): The molecular weight of C₁₀H₉BrN₂O₃ is approximately 284.98 g/mol . Due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the mass spectrum will show two peaks of nearly equal intensity for the molecular ion at m/z ~285 and ~287. This isotopic pattern is a definitive indicator of the presence of a single bromine atom.

-

Key Fragments:

-

Loss of the methyl group from the ester (-CH₃): A peak at m/z ~270/272.

-

Loss of the methoxy group from the ester (-OCH₃): A peak at m/z ~254/256.

-

Loss of the entire ester group (-COOCH₃): A peak at m/z ~226/228.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy Data Acquisition

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-3100 (broad) | N-H stretch | Indazole N-H |

| ~3050 | C-H stretch (aromatic) | Ar-H |

| ~2950 | C-H stretch (aliphatic) | -CH₃ |

| ~1720 | C=O stretch | Ester carbonyl |

| ~1620, ~1480 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch (asymmetric) | Aryl-O-CH₃ and Ester |

| ~1050 | C-O stretch (symmetric) | Aryl-O-CH₃ and Ester |

| ~850 | C-H bend (out-of-plane) | Aromatic ring substitution pattern |

Experimental and Data Interpretation Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of methyl 5-bromo-6-methoxy-1H-indazole-3-carboxylate.

Caption: Workflow for the comprehensive spectroscopic analysis of the target compound.

Conclusion: A Self-Validating Spectroscopic Profile

The combination of NMR, MS, and IR spectroscopy provides a self-validating system for the structural confirmation of methyl 5-bromo-6-methoxy-1H-indazole-3-carboxylate. The ¹H and ¹³C NMR data establish the carbon-hydrogen framework and the connectivity of the substituents. Mass spectrometry confirms the molecular weight and elemental composition (specifically the presence of bromine). Finally, IR spectroscopy verifies the presence of key functional groups. This integrated approach ensures a high degree of confidence in the structural assignment, which is essential for the use of this compound in further research and development.

References

-

Gellis, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. [Link]

- Magritek. (n.d.). Methyl 1H-indole-3-carboxylate.

-

PubChem. (n.d.). 5-methoxy-1H-indazole-3-carboxylic acid. National Center for Biotechnology Information. [Link]

- Wiley-VCH. (2007).

- Sigma-Aldrich. (n.d.).

- The Royal Society of Chemistry. (n.d.).

- Sigma-Aldrich. (n.d.). 3-Bromo-1H-indazole-5-carboxylic acid. Product Page.

- Google Patents. (n.d.). Process for preparing 1-methylindazole-3-carboxylic acid.

-

Kumar, A., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

- ResearchG

-

Gellis, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. PMC - NIH. [Link]

- U.S. Government Publishing Office. (n.d.).

- Lopez, C., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry.

- NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- Benchchem. (n.d.). Synthesis routes of 5-bromo-N-methyl-1H-indazole-3-carboxamide.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 4. application.wiley-vch.de [application.wiley-vch.de]

The Indazole Scaffold: A Privileged Core for Novel Therapeutic Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Indazole Moiety

Indazole, a bicyclic heteroaromatic compound composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] This unique structural motif is rarely found in nature but has proven to be a fertile ground for the discovery of potent and selective modulators of a wide array of biological targets.[3][4] The synthetic tractability of the indazole core allows for the strategic placement of various functional groups, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties.[5] As a result, indazole derivatives have emerged as crucial components in the development of therapies for a multitude of diseases, including cancer, inflammation, neurodegenerative disorders, and infectious diseases.[1][6] This guide provides an in-depth exploration of the key therapeutic targets of indazole compounds, detailing the underlying mechanisms of action, quantitative data, and robust experimental protocols for target validation.

Key Therapeutic Targets and Mechanisms of Action

The therapeutic potential of indazole compounds stems from their ability to interact with a diverse range of protein targets. This section will delve into the most significant of these, focusing on the molecular pathways they modulate.

Protein Kinases: Precision Targeting of Cellular Signaling

Protein kinases are a large family of enzymes that play a critical role in regulating cellular processes such as growth, differentiation, and apoptosis.[7] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[8][9] Indazole-based compounds have been successfully developed as potent inhibitors of several key kinases.[10]

Mechanism of Action: Indazole-based kinase inhibitors typically function as ATP-competitive inhibitors. The indazole scaffold mimics the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of the kinase.[7] This binding event prevents the phosphorylation of substrate proteins, thereby blocking downstream signaling pathways that contribute to disease progression. The specificity of these inhibitors for particular kinases is achieved through interactions between the substituents on the indazole ring and unique amino acid residues within the ATP-binding pocket of the target kinase.[8]

Caption: Indazole compounds inhibit protein kinases by blocking ATP binding.

Prominent Kinase Targets for Indazole Compounds:

-

Fibroblast Growth Factor Receptors (FGFRs): A family of receptor tyrosine kinases involved in angiogenesis and cell proliferation.[5]

-

Aurora Kinases (AURKs): Serine/threonine kinases that are essential for mitotic progression.[8][11]

-

Glycogen Synthase Kinase-3 (GSK-3): A serine/threonine kinase implicated in a variety of cellular processes, including metabolism and apoptosis.[8]

-

Mitogen-Activated Protein Kinase 1 (MAPK1): A key component of the MAPK signaling pathway, which is frequently overactive in cancer.[12]

-

Polo-like kinase 4 (PLK4): A serine/threonine kinase that regulates centriole duplication during mitosis.[7]

-

Protein Kinase, Membrane-Associated Tyrosine, and Threonine Kinase (PKMYT1): A kinase that regulates the G2/M cell cycle checkpoint.[13]

Quantitative Data: Kinase Inhibitory Activity of Indazole Derivatives

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| 3-Aryl-indazole | TRKA | 0.3 - 73 | [8] |

| 1H-indazole-3-carboxamide | GSK-3 | Not specified | [8] |

| Amide derivatives of indazole | Aurora A | <1000 | [8] |

| Indazole Derivative (C05) | PLK4 | 11 | [7] |

| Indazole Derivatives | FGFR1-3 | 800 - 90,000 | [5] |

Poly (ADP-ribose) Polymerase (PARP): Exploiting Synthetic Lethality in Cancer

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[14][15] Inhibiting PARP has emerged as a powerful strategy in cancer therapy, especially in tumors with pre-existing defects in other DNA repair pathways.

Mechanism of Action: Synthetic Lethality: The therapeutic efficacy of PARP inhibitors is rooted in the concept of "synthetic lethality".[3][6] In healthy cells, if the BER pathway is inhibited by a PARP inhibitor, the cell can still repair DNA double-strand breaks (DSBs) that arise from collapsed replication forks using the homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins.[15] However, in cancer cells with mutations in BRCA1 or BRCA2, the HR pathway is deficient.[6] When these cells are treated with a PARP inhibitor, both the BER and HR pathways are compromised.[15] This leads to an accumulation of unrepaired DNA damage, ultimately resulting in cell death.[14][15] Indazole-based PARP inhibitors have been designed to exploit this vulnerability.

Caption: PARP inhibitors selectively kill BRCA-deficient cancer cells.

Quantitative Data: PARP Inhibitory Activity

| Inhibitor | Target | IC50 (nM) | Reference |

| Olaparib | PARP1/2 | 5 (PARP1), 1 (PARP2) | [16] |

| Veliparib | PARP1/2 | Low nM | [17] |

| Niraparib (MK-4827) | PARP1/2 | Not Specified | [18] |

Note: While not all listed inhibitors have an indazole core, they illustrate the potency of PARP inhibition. Indazole-based PARP inhibitors are an active area of research.

Indoleamine 2,3-Dioxygenase (IDO1): Overcoming Immune Suppression in Cancer

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[1] In the context of cancer, overexpression of IDO1 in tumor cells and antigen-presenting cells leads to a localized depletion of tryptophan and the accumulation of immunosuppressive kynurenine metabolites.[1] This creates an immunosuppressive tumor microenvironment that allows cancer cells to evade immune surveillance.

Mechanism of Action: Indazole-based IDO1 inhibitors are designed to bind to the active site of the enzyme, preventing the metabolism of tryptophan.[19][20] By blocking IDO1 activity, these compounds restore local tryptophan levels and reduce the concentration of immunosuppressive kynurenine metabolites.[1] This, in turn, can reinvigorate anti-tumor immune responses by promoting the proliferation and activity of effector T cells and natural killer (NK) cells.

Caption: Indazole compounds block IDO1 to reverse immune suppression.

Quantitative Data: IDO1 Inhibitory Activity of Indazole Derivatives

| Compound | Assay Type | IC50 (µM) | Reference |

| Compound 35 | Enzymatic (IDO1) | 0.74 | [20] |

| Compound 35 | Cellular (HeLa) | 1.37 | [20] |

| Compound 35 | Enzymatic (TDO) | 2.93 | [20] |

| Compound 35 | Cellular (A172) | 7.54 | [20] |

| Icotinib-1,2,3-triazole derivative (a17) | Enzymatic (IDO1) | 0.37 | [19] |

Stimulator of Interferon Genes (STING): Activating Innate Immunity

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects the presence of cytosolic DNA, a sign of viral or bacterial infection, or cellular damage.[21][22] Activation of STING leads to the production of type I interferons and other pro-inflammatory cytokines, which orchestrate a robust anti-pathogen and anti-tumor immune response.

Mechanism of Action: Indazole-based compounds have been investigated as STING agonists.[23] These small molecules are designed to bind to and activate the STING protein, mimicking the effect of its natural ligand, cyclic GMP-AMP (cGAMP).[21] By activating the STING pathway, these compounds can induce a potent anti-tumor immune response, making them promising candidates for cancer immunotherapy, either as monotherapies or in combination with other immunotherapies like checkpoint inhibitors.

Caption: Indazole agonists can activate the STING pathway to induce an immune response.

Quantitative Data: STING Agonist Activity

| Compound | Cell Line | EC50 (nM) | Reference |

| diABZI-amine | THP1-Dual | 0.144 | [24] |

| diABZI-V/C-DBCO | THP1-Dual | 1.47 | [24] |

| KAS-08 | THP-1 (ISG reporter) | 330 | [10] |

Note: While diABZI is not an indazole, it demonstrates the potency of small molecule STING agonists. Indazole-based STING agonists are an emerging area of research.

Tubulin: Disrupting the Cytoskeleton in Cancer Cells

Tubulin is a globular protein that polymerizes to form microtubules, a key component of the cytoskeleton. Microtubules are essential for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[25]

Mechanism of Action: Certain indazole derivatives act as microtubule-targeting agents by binding to the colchicine site on tubulin.[25] This binding inhibits the polymerization of tubulin into microtubules, disrupting the microtubule network. The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in rapidly dividing cancer cells.[25]

Caption: Workflow for assessing the effect of indazole compounds on tubulin polymerization.

Experimental Protocols for Target Validation

This section provides detailed, step-by-step methodologies for key experiments to validate the interaction of indazole compounds with their therapeutic targets.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from commercially available assays for measuring kinase activity.

Objective: To determine the IC50 of an indazole compound against a specific protein kinase.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is inversely proportional to the activity of the kinase.

Materials:

-

Recombinant protein kinase

-

Kinase-specific substrate

-

Indazole compound stock solution (in DMSO)

-

ATP

-

Kinase reaction buffer

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

White, opaque 96-well or 384-well plates

-

Plate-reading luminometer

Procedure:

-

Compound Dilution: Prepare a serial dilution of the indazole compound in kinase reaction buffer. Include a DMSO-only control (no inhibition) and a no-enzyme control (maximum inhibition).

-

Kinase Reaction Setup: In a 96-well plate, add the following to each well:

-

Kinase reaction buffer

-

Diluted indazole compound or DMSO control

-

Recombinant kinase

-

Kinase-specific substrate

-

-

Initiate Reaction: Start the kinase reaction by adding ATP to each well.

-

Incubation: Incubate the plate at the optimal temperature for the kinase (typically 30°C) for the recommended time (e.g., 60 minutes).

-

Stop Reaction and Detect ADP:

-

Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

-

Generate Luminescent Signal:

-

Add Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis:

-

Subtract the background luminescence (no-enzyme control) from all other readings.

-

Normalize the data to the DMSO control (100% activity).

-

Plot the normalized data against the logarithm of the indazole compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

-

Protocol 2: Cell-Based STING Activation Assay (Luciferase Reporter Assay)

This protocol is based on established methods for screening STING agonists.[21][22]

Objective: To determine the EC50 of an indazole compound for STING activation in a cellular context.

Principle: This assay utilizes a reporter cell line that expresses a luciferase gene under the control of an interferon-stimulated response element (ISRE). Activation of the STING pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.

Materials:

-

THP-1 Dual™ cells (or other suitable ISRE-luciferase reporter cell line)

-

Indazole compound stock solution (in DMSO)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

White, clear-bottom 96-well cell culture plates

-

Luciferase assay reagent (e.g., Bright-Glo™)

-

Plate-reading luminometer

Procedure:

-

Cell Seeding: Seed the reporter cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment:

-

Prepare a serial dilution of the indazole compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the diluted compound or a DMSO control.

-

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for a specified time (e.g., 4-24 hours).[21]

-

Cell Lysis and Luciferase Measurement:

-

Equilibrate the plate and the luciferase assay reagent to room temperature.

-

Add the luciferase assay reagent to each well to lyse the cells and initiate the luminescent reaction.

-

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis:

-

Subtract the background luminescence (untreated cells) from all other readings.

-

Normalize the data to a positive control (e.g., a known STING agonist like cGAMP) or express as fold-change over the DMSO control.

-

Plot the normalized data against the logarithm of the indazole compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.

-

Protocol 3: IDO1 Enzymatic Activity Assay (Spectrophotometric)

This protocol is adapted from established methods for measuring IDO1 activity.[26][27]

Objective: To determine the IC50 of an indazole compound against recombinant IDO1.

Principle: This assay measures the production of N-formylkynurenine, the product of the IDO1-catalyzed reaction, which is then converted to kynurenine. The concentration of kynurenine is determined by its absorbance at 321 nm.

Materials:

-

Recombinant human IDO1 enzyme

-

L-tryptophan (substrate)

-

Indazole compound stock solution (in DMSO)

-

Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)

-

Cofactors: Methylene blue, Ascorbic acid

-

Catalase

-

Trichloroacetic acid (TCA)

-

UV-transparent 96-well plates

-

Spectrophotometer plate reader

Procedure:

-

Compound Dilution: Prepare a serial dilution of the indazole compound in the assay buffer.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

Assay buffer

-

Cofactors (methylene blue, ascorbic acid) and catalase

-

Diluted indazole compound or DMSO control

-

Recombinant IDO1 enzyme

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate Reaction: Start the reaction by adding L-tryptophan to each well.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes.[27]

-

Stop Reaction: Stop the reaction by adding TCA to each well.

-

Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[27]

-

Data Acquisition: Measure the absorbance of each well at 321 nm using a spectrophotometer plate reader.

-

Data Analysis:

-

Subtract the background absorbance (no-enzyme control) from all other readings.

-

Normalize the data to the DMSO control (100% activity).

-

Plot the normalized data against the logarithm of the indazole compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

-

Protocol 4: In Vitro Tubulin Polymerization Assay (Fluorescence-based)

This protocol is based on commercially available kits and published methods.[28][29]

Objective: To assess the effect of an indazole compound on the polymerization of tubulin.

Principle: This assay utilizes a fluorescent reporter (e.g., DAPI) that preferentially binds to polymerized microtubules, resulting in an increase in fluorescence. Inhibitors of polymerization will reduce the fluorescence signal, while stabilizers will enhance it.[29]

Materials:

-

Purified tubulin (e.g., from bovine brain)

-

Indazole compound stock solution (in DMSO)

-

Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution

-

Fluorescent reporter (e.g., DAPI)

-

Positive controls: Paclitaxel (stabilizer), Nocodazole (destabilizer)

-

Black, 384-well microplates

-

Fluorescence plate reader with temperature control

Procedure:

-

Reagent Preparation: Prepare all reagents and keep them on ice.

-

Reaction Setup: In a pre-chilled 384-well plate on ice, add the following to each well:

-

Tubulin polymerization buffer

-

GTP solution

-

Fluorescent reporter

-

Diluted indazole compound, DMSO control, or positive controls.

-

-

Initiate Polymerization:

-

Add purified tubulin to each well.

-

Immediately transfer the plate to a fluorescence plate reader pre-warmed to 37°C.

-

-

Data Acquisition: Measure the fluorescence (e.g., Ex: 360 nm, Em: 420 nm for DAPI) kinetically at 37°C for 60 minutes, taking readings every minute.[29]

-

Data Analysis:

-

Plot fluorescence intensity versus time to generate polymerization curves.

-

Compare the curves of the indazole-treated samples to the DMSO control and the positive controls.

-

Calculate the area under the curve (AUC) or the maximum velocity (Vmax) of polymerization to quantify the inhibitory or stabilizing effect of the compound.

-

Conclusion and Future Directions

The indazole scaffold has proven to be a remarkably versatile platform for the development of novel therapeutic agents targeting a wide range of diseases. The ability to synthetically modify the indazole core has allowed for the creation of potent and selective inhibitors of protein kinases, PARP, and IDO1, as well as activators of the STING pathway and modulators of tubulin polymerization. The experimental protocols detailed in this guide provide a robust framework for the identification and validation of new indazole-based drug candidates.

Future research in this area will likely focus on several key aspects. Firstly, the development of more selective inhibitors for specific kinase isoforms or PARP family members will be crucial to minimize off-target effects and improve therapeutic windows. Secondly, the exploration of novel indazole-based compounds as modulators of other emerging therapeutic targets will continue to expand the therapeutic potential of this privileged scaffold. Finally, the use of advanced drug delivery systems to enhance the bioavailability and tumor-targeting of indazole compounds will be essential for translating the promise of these molecules into effective clinical therapies. As our understanding of the molecular basis of disease continues to grow, the indazole scaffold is poised to remain a cornerstone of medicinal chemistry and drug discovery for years to come.

References

- Ashworth, A. (2008). A synthetic lethal therapeutic approach: poly(ADP) ribose polymerase inhibitors for the treatment of cancers deficient in DNA double-strand break repair. Journal of Clinical Oncology, 26(22), 3785-3790.

- Chen, T., Sorna, V., Choi, S., Call, L., Bearss, J., Carpenter, K., Warner, S. L., Sharma, S., Bearss, D. J., & Vankayalapati, H. (2017). Fragment-based design, synthesis, and biological evaluation of 1H-indazole-based derivatives as potent FGFR inhibitors. Journal of Medicinal Chemistry, 60(5), 2361–2372.

-

Helleday, T. (2011). The underlying mechanism for the PARP and BRCA synthetic lethality: clearing up the misunderstandings. Molecular Oncology, 5(4), 387-393. [Link]

- Liao, H., et al. (2024). Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters.

- Muller, A. J., & Scherle, P. A. (2006). Targeting the mechanisms of tumoral immune tolerance with small-molecule inhibitors.

-

Ma, L., et al. (2020). Discovery of Icotinib-1,2,3-Triazole Derivatives as IDO1 Inhibitors. Frontiers in Chemistry, 8, 788. [Link]

-

Tandon, N., Luxami, V., Kanta, D., Tandon, R., & Paul, K. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(43), 26867-26895. [Link]

-

BPS Bioscience. (n.d.). IDO1 Inhibitor Mechanism of Action Assay Kit. Retrieved from [Link]

- Wang, Y., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry.

-

Tandon, N., Luxami, V., Kanta, D., Tandon, R., & Paul, K. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(43), 26867-26895. [Link]

-

ResearchGate. (n.d.). Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP... Retrieved from [Link]

-

Chang, J., et al. (2017). A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists. Antiviral Research, 147, 76-85. [Link]

-

Das, S., & Satapathy, R. (2022). Elucidating the therapeutic potential of indazole derivative bindarit against K-ras receptor: An in-silico analysis using molecular dynamics exploration. Journal of Molecular Structure, 1269, 133827. [Link]

- Singh, R. P., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.

-

ResearchGate. (n.d.). Effect of compounds 4 and 6 on tubulin polymerization assay.... Retrieved from [Link]

-

Röhrig, U. F., et al. (2021). Azole-Based Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. ACS Omega, 6(6), 4235-4246. [Link]

- Dziadkowiec, J., et al. (2016). PARP inhibitors: a new hope for cancer patients. Future Oncology, 12(23), 2735-2747.

- Liao, H., et al. (2024). Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters.

-

Liu, X., et al. (2018). Quantification of IDO1 enzyme activity in normal and malignant tissues. Methods in Enzymology, 611, 107-124. [Link]

-

van Andel, L., et al. (2022). Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology. Clinical Pharmacokinetics, 61(10), 1391-1412. [Link]

-

ResearchGate. (n.d.). (A) Clinical IDO1 inhibitors; (B) some IDO1 inhibitors bearing the indazole structure. Retrieved from [Link]

-

Cui, Y. J., et al. (2020). The discovery of novel indazole derivatives as tubulin colchicine site binding agents that displayed potent antitumor activity both in vitro and in vivo. European Journal of Medicinal Chemistry, 187, 111968. [Link]

-

Kim, S., et al. (2021). Development of Small-Molecule STING Activators for Cancer Immunotherapy. International Journal of Molecular Sciences, 22(16), 8878. [Link]

-

ResearchGate. (n.d.). Cell-based luciferase assay of STING in response to CDNs. Cells were.... Retrieved from [Link]

- Vdovin, V. S., et al. (2021). Identification of novel protein kinase CK2 inhibitors among indazole derivatives. Biopolymers and Cell, 37(3), 177-184.

-

Shang, C., et al. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry, 21(5), 363-376. [Link]

-

Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit (Cat. # BK006P). Retrieved from [Link]

-

Wilson, J. E., et al. (2024). STING-Activating Polymer-Drug Conjugates for Cancer Immunotherapy. bioRxiv. [Link]

-

Chang, J., et al. (2017). A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists. Antiviral Research, 147, 76-85. [Link]

- Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. Journal of Medicinal Chemistry, 52(22), 7170-7185.

-

theGIST. (2016, August 13). PARP inhibitors: Synthetic Lethality. Retrieved from [Link]

- Feldman, R. I., et al. (2010). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(12), 3584-3588.

- Gayo, E. J., et al. (2022). Design of a systemic small molecule clinical STING agonist using physics-based simulations and artificial intelligence. bioRxiv.

-

Wehbe, M., et al. (2021). Delivery of STING agonists for cancer immunotherapy. Advanced Drug Delivery Reviews, 174, 336-356. [Link]

-

ResearchGate. (n.d.). PARPi IC50 values for PARP family members. IC50 values have been obtained from the ChEMBL database. Retrieved from [Link]

- Wang, Y., et al. (2020). 4,6-Substituted-1H-Indazoles as potent IDO1/TDO dual inhibitors. Bioorganic & Medicinal Chemistry, 28(1), 115206.

- Kim, S., et al. (2020). Prolonged activation of innate immune pathways by a polyvalent STING agonist. Nature Biomedical Engineering, 4(12), 1146-1159.

-

Kim, S., et al. (2021). Development of Small-Molecule STING Activators for Cancer Immunotherapy. International Journal of Molecular Sciences, 22(16), 8878. [Link]

-

Li, H., et al. (2020). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. Cancers, 12(9), 2658. [Link]

-

Chan, G., et al. (2014). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. ASSAY and Drug Development Technologies, 12(4), 217-228. [Link]

Sources

- 1. amsbio.com [amsbio.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Development of Small-Molecule STING Activators for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Elucidating the therapeutic potential of indazole derivative bindarit against K-ras receptor: An in-silico analysis using molecular dynamics exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]

- 14. PARP Inhibitors: The First Synthetic Lethal Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Redirecting... [the-gist.org]

- 16. Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Synergistic Effects of PARP Inhibition and Cholesterol Biosynthesis Pathway Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Discovery of Icotinib-1,2,3-Triazole Derivatives as IDO1 Inhibitors [frontiersin.org]

- 20. researchgate.net [researchgate.net]

- 21. A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. biorxiv.org [biorxiv.org]

- 25. The discovery of novel indazole derivatives as tubulin colchicine site binding agents that displayed potent antitumor activity both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. sigmaaldrich.com [sigmaaldrich.com]

- 27. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 28. sigmaaldrich.com [sigmaaldrich.com]

- 29. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Dynamic Nature of the Indazole Core

Sources

- 1. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Supramolecular organization of perfluorinated 1H-indazoles in the solid state using X-ray crystallography, SSNMR and sensitive (VCD) and non sensitive (MIR, FIR and Raman) to chirality vibrational spectroscopies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Indazole-3-Carboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Privileged Indazole-3-Carboxamide Scaffold in Modern Drug Discovery

The indazole ring system is a vital heterocyclic motif frequently encountered in medicinal chemistry, recognized for its ability to serve as a bioisostere for native structures like indole and benzimidazole.[1] Among its various derivatives, the indazole-3-carboxamide scaffold has emerged as a "privileged" structure. This is due to its versatile three-dimensional geometry and hydrogen bonding capabilities, which enable it to interact with a wide array of biological targets with high affinity and selectivity.[1][2] Consequently, this scaffold is a cornerstone in the development of novel therapeutics, with applications spanning oncology, anti-inflammatory agents, and neuroscience.[2][3][4] For instance, derivatives of indazole-3-carboxamide have shown promise as potent inhibitors of p21-activated kinase 1 (PAK1) for anti-tumor applications and as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors.[3][4]

This comprehensive guide provides detailed synthetic methodologies for the preparation of indazole-3-carboxamide derivatives. It is designed to equip researchers with a robust understanding of the key synthetic strategies, from the foundational synthesis of the core intermediate, 1H-indazole-3-carboxylic acid, to the final amide coupling and further derivatization. The protocols herein are presented with an emphasis on reproducibility, scalability, and the underlying chemical principles, empowering scientists to confidently synthesize and explore this critical class of compounds.

Core Synthetic Strategy: A Convergent Approach

The most prevalent and versatile approach to synthesizing a diverse library of indazole-3-carboxamide derivatives is a convergent strategy. This involves the initial preparation of a common intermediate, 1H-indazole-3-carboxylic acid, which is then coupled with a variety of primary or secondary amines to generate the final amide products. This modular approach allows for the rapid generation of a multitude of analogs for structure-activity relationship (SAR) studies.

Figure 1: A convergent synthetic workflow for preparing indazole-3-carboxamide derivatives.

Part 1: Synthesis of the Key Intermediate: 1H-Indazole-3-carboxylic Acid

The synthesis of 1H-indazole-3-carboxylic acid is a critical first step. While several routes have been reported, a common and reliable method proceeds from isatin.[5] An alternative, efficient method starts from o-aminophenylacetic acid amides or esters.[6]

Protocol 1: Synthesis of 1H-Indazole-3-carboxylic Acid from Isatin

This classical approach involves the hydrolytic ring-opening of isatin, followed by diazotization, reduction, and subsequent cyclization.[5]

Reaction Scheme:

Isatin → 2-amino-2'-(hydrazinyl)benzoic acid → 1H-indazole-3-carboxylic acid

Step-by-Step Protocol:

-

Hydrolysis of Isatin:

-

To a solution of sodium hydroxide (10 g) in water (100 mL), add isatin (14.7 g, 0.1 mol).

-

Heat the mixture at 80°C until a clear solution is obtained.

-

Cool the reaction mixture to 0-5°C in an ice bath.

-

-

Diazotization and Reduction:

-

Slowly add a solution of sodium nitrite (7.6 g, 0.11 mol) in water (20 mL) to the cooled solution, maintaining the temperature below 5°C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5°C.

-

In a separate flask, prepare a solution of stannous chloride dihydrate (56.4 g, 0.25 mol) in concentrated hydrochloric acid (50 mL) and cool it to 0-5°C.

-

Slowly add the diazonium salt solution to the stannous chloride solution with vigorous stirring, keeping the temperature below 10°C.

-

-

Cyclization and Isolation:

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Heat the mixture at 100°C for 1 hour to induce cyclization.

-

Cool the reaction mixture and collect the precipitated solid by filtration.

-

Wash the solid with cold water and then recrystallize from ethanol/water to afford pure 1H-indazole-3-carboxylic acid.

-

Expertise & Experience: The temperature control during the diazotization and reduction steps is critical to prevent the decomposition of the unstable diazonium salt and to ensure a high yield of the desired product.

Protocol 2: A More Recent Approach from o-Aminophenylacetic Acid Derivatives

This method offers a potentially shorter and more direct route to the indazole core.[6]

Reaction Scheme:

o-Aminophenylacetic acid amide/ester + NaNO₂/Acid → 1H-indazole-3-carboxamide/ester

Step-by-Step Protocol:

-

Reaction Setup:

-

In a reaction vessel, dissolve the o-aminophenylacetic acid amide or ester (1.0 eq) in a suitable organic solvent (e.g., acetic acid or a mixture of an organic solvent and water).

-

Add an acid (e.g., hydrochloric acid or sulfuric acid, 1.5-3.0 eq).

-

Cool the mixture to 0-5°C.

-

-

Diazotization and Cyclization:

-

Prepare a solution of sodium nitrite (1.0-1.5 eq) in water.

-

Add the sodium nitrite solution dropwise to the reaction mixture, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time (typically 1-5 hours), monitoring the progress by TLC.[6]

-

-

Work-up and Isolation:

-

Upon completion, quench the reaction with a suitable reagent if necessary (e.g., sulfamic acid to destroy excess nitrous acid).

-

Extract the product into an organic solvent (e.g., ethyl acetate).[7]

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.[7]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography or recrystallization.

-

Part 2: Amide Bond Formation: The Heart of the Synthesis

The coupling of 1H-indazole-3-carboxylic acid with a diverse range of amines is the pivotal step in generating the desired carboxamide derivatives. Standard peptide coupling reagents are highly effective for this transformation.[1][2]

General Reaction Scheme:

1H-Indazole-3-carboxylic Acid + R-NH₂ → 1H-Indazole-3-carboxamide

Figure 2: Key components of the amide coupling reaction.

Protocol 3: Standard Amide Coupling Using EDC/HOBT

This is a widely used and reliable protocol for the formation of the amide bond.[1][2]

Step-by-Step Protocol:

-

Activation of the Carboxylic Acid:

-

To a solution of 1H-indazole-3-carboxylic acid (1.0 eq) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), add 1-hydroxybenzotriazole (HOBT) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) (1.2 eq).[2]

-

Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated HOBt ester.

-

-

Addition of the Amine:

-

Add the desired amine (1.0-1.2 eq) to the reaction mixture, followed by a tertiary amine base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq).[2]

-

Stir the reaction at room temperature for 4-12 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

-

Work-up and Purification:

-

Pour the reaction mixture into ice-cold water to precipitate the product.[2]

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate or a mixture of chloroform and methanol).[2]

-

Wash the combined organic layers sequentially with 10% sodium bicarbonate solution, water, and brine.[2]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in chloroform) to afford the pure indazole-3-carboxamide derivative.[2]

-

Trustworthiness: The use of EDC.HCl and HOBT is a well-established method for amide bond formation that minimizes side reactions and racemization (if chiral amines are used).[8][9] The work-up procedure is designed to effectively remove the water-soluble byproducts of the coupling reagents.

Quantitative Data Summary:

| Entry | Amine | Coupling Reagents | Solvent | Yield (%) | Reference |

| 1 | Benzylamine | EDC.HCl, HOBT, TEA | DMF | 84 | [2] |

| 2 | Diethylamine | EDC.HCl, HOBT, TEA | DMF | - | [2] |

| 3 | 2-Morpholinoethanamine | EDC.HCl, HOBT, TEA | DMF | - | [2] |

| 4 | Various amines | - | - | 48-98 | [10] |

Note: Yields are highly dependent on the specific amine substrate used.

Part 3: Optional Derivatization at the Indazole Nitrogen

For further structural diversification, the nitrogen atoms of the indazole ring can be functionalized, most commonly through N-alkylation or N-arylation.[11][12]

Protocol 4: N-Alkylation of the Indazole Ring

Step-by-Step Protocol:

-

Reaction Setup:

-

To a solution of the indazole-3-carboxamide derivative (1.0 eq) in an anhydrous solvent such as DMF, add a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.1-1.5 eq) portion-wise at 0°C.

-

Stir the mixture for 30 minutes at 0°C.

-

-

Alkylation:

-

Add the desired alkylating agent (e.g., an alkyl halide or tosylate) (1.1-1.5 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

-

Work-up and Purification:

-

Carefully quench the reaction with water.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the product by column chromatography. It is important to note that N-alkylation can result in a mixture of N1 and N2 isomers, which may require careful separation.[11]

-

Conclusion

The synthetic routes and protocols detailed in this guide provide a robust framework for the preparation of indazole-3-carboxamide derivatives. By mastering the synthesis of the 1H-indazole-3-carboxylic acid core and the subsequent amide coupling reactions, researchers can efficiently generate extensive libraries of these medicinally important compounds. The optional N-derivatization further expands the accessible chemical space, enabling a thorough exploration of the structure-activity relationships required for the development of novel and effective therapeutics.

References

- CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google P

-

How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized? - Knowledge. (URL: [Link])

-

Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. (URL: [Link])

-

Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed. (URL: [Link])

-

Enantiospecific synthesis of eight indazole-3-carboxamide synthetic... - ResearchGate. (URL: [Link])

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. (URL: [Link])

-

An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid, follo - IRIS Unina. (URL: [Link])

-

(PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (URL: [Link])

-

Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

- US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)

-

Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed. (URL: [Link])

-

Indazole synthesis - Organic Chemistry Portal. (URL: [Link])

-

Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals | Organic Process Research & Development - ACS Publications. (URL: [Link])

-

1H-indazole-3-carboxylic acid, ethyl ester - Organic Syntheses Procedure. (URL: [Link])

-

Process optimization for acid-amine coupling: a catalytic approach - Current Chemistry Letters. (URL: [Link])

- US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google P

Sources

- 1. researchgate.net [researchgate.net]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]

- 6. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. growingscience.com [growingscience.com]

- 10. iris.unina.it [iris.unina.it]

- 11. pubs.acs.org [pubs.acs.org]

- 12. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]

Mastering the Indazole Scaffold: A Guide to Regioselective Functionalization

For Researchers, Scientists, and Drug Development Professionals

The indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its unique electronic properties and the presence of multiple reactive sites, however, present a significant challenge in achieving regioselective functionalization. This guide provides a detailed overview of the principles and protocols for controlling the site of chemical modification on the indazole ring system, empowering chemists to unlock the full potential of this versatile heterocycle.

The Challenge of Regioselectivity in Indazole Chemistry

The indazole ring system possesses several potential sites for functionalization, primarily the N1 and N2 positions of the pyrazole ring and the C3 position. Additionally, the C-H bonds on the fused benzene ring (C4, C5, C6, and C7) can be targeted for modification.[3] The inherent reactivity of these positions is often similar, leading to mixtures of regioisomers that are difficult to separate and reduce the overall yield of the desired product.[4] Understanding and controlling the factors that govern regioselectivity is therefore paramount for the efficient synthesis of indazole-based compounds.

This document will delve into the key strategies for achieving regioselective functionalization at the N1, N2, and C3 positions, as well as providing an introduction to the direct functionalization of the carbocyclic ring.

Section 1: Navigating the N1 vs. N2 Conundrum

The selective functionalization of the two nitrogen atoms in the pyrazole ring is a central challenge in indazole chemistry.[3] The outcome of N-functionalization reactions is a delicate interplay between thermodynamic and kinetic control, steric hindrance, and the nature of the electrophile and reaction conditions.[5][6]

The Underlying Principles: Thermodynamic vs. Kinetic Control

In general, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer.[3][5] This intrinsic stability often favors the formation of N1-substituted products under conditions that allow for equilibration, such as higher temperatures and longer reaction times.[6] Conversely, kinetically controlled reactions, often carried out at lower temperatures with strong, non-coordinating bases, can favor the formation of the N2-isomer.[6][7]

The choice of base and solvent plays a crucial role in directing the regioselectivity of N-alkylation. For instance, the use of sodium hydride (NaH) in tetrahydrofuran (THF) is a well-established method for achieving high N1-selectivity, particularly with electron-deficient indazoles.[5][6] In contrast, conditions that promote kinetic control, such as potassium carbonate (K2CO3) in a polar aprotic solvent like DMF, can favor N2-alkylation, although this is highly substrate-dependent.[6]

Protocol for Regioselective N1-Alkylation

This protocol is optimized for achieving high N1-selectivity using sodium hydride in THF.[5]

Materials:

-

Substituted 1H-indazole

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Alkylating agent (e.g., alkyl halide)

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a stirred suspension of NaH (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the 1H-indazole (1.0 eq.) in anhydrous THF dropwise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl.

-

Extract the aqueous layer with EtOAc (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

| Indazole Substituent (at C3) | N1-Selectivity |

| -CO2Me | >99% |

| -C(O)Me | >99% |

| -CONR2 | >99% |

| -tBu | >99% |

Table 1: Examples of N1-selectivity in indazole alkylation using NaH in THF.[5]

Protocol for Regioselective N2-Arylation using Copper Catalysis

Copper-catalyzed cross-coupling reactions have emerged as a powerful tool for the selective synthesis of N2-arylated indazoles.[8]

Materials:

-

1H-Indazole

-

Diaryliodonium salt

-

Copper(I) chloride (CuCl)

-

Solvent (e.g., 1,2-dichloroethane)

Procedure:

-

To a reaction vessel, add the 1H-indazole (1.0 eq.), diaryliodonium salt (1.2 eq.), and CuCl (5 mol%).

-

Add the solvent and stir the mixture at the desired temperature (e.g., 80 °C) until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and dilute with a suitable solvent (e.g., EtOAc).

-

Filter the mixture through a pad of celite and concentrate the filtrate.

-

Purify the crude product by flash column chromatography.

This method generally provides high yields and excellent N2-regioselectivity for a variety of indazoles and diaryliodonium salts.[8]

Section 2: Targeting the C3 Position

The C3 position of the indazole ring is another key site for functionalization. Direct C-H functionalization at this position can be challenging, but several strategies have been developed to achieve this transformation.[9][10]

The Role of Protecting Groups in C3-Functionalization

A common and effective strategy for directing functionalization to the C3 position involves the use of a protecting group at the N2 position. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a particularly useful directing group for C3-lithiation.[11]

Protocol for C3-Halogenation

Direct halogenation at the C3 position is a valuable transformation as the resulting C3-haloindazoles are versatile intermediates for cross-coupling reactions.[3]

Materials:

-

N-protected or unprotected indazole

-

Halogenating agent (e.g., N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS))

-

Solvent (e.g., acetonitrile, dichloromethane)

Procedure:

-

Dissolve the indazole (1.0 eq.) in the chosen solvent.

-

Add the halogenating agent (1.0-1.2 eq.) portion-wise at room temperature.

-

Stir the reaction mixture until the starting material is consumed (monitor by TLC or LC-MS).

-

Quench the reaction with a solution of sodium thiosulfate (for iodination/bromination).

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate.

-

Purify the product by chromatography or recrystallization.

Protocol for Palladium-Catalyzed C3-Arylation

Direct C-H arylation at the C3 position can be achieved using palladium catalysis, often with the aid of a directing group or a specific ligand.[12]

Materials:

-

Indazole derivative

-

Aryl halide

-

Palladium(II) acetate (Pd(OAc)2)

-

1,10-Phenanthroline

-

Cesium carbonate (Cs2CO3)

-

Toluene

Procedure:

-

To a sealed tube, add Pd(OAc)2 (10 mol%), 1,10-phenanthroline (10 mol%), Cs2CO3 (1.0 eq.), the aryl halide (1.0 eq.), and the indazole derivative (1.0 eq.).[12]

-

Add toluene as the solvent.[12]

-

Seal the tube and heat the reaction mixture at 160 °C for 48-72 hours.[12]

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.[12]

-

Concentrate the filtrate and purify the residue by column chromatography.[12]

Section 3: C-H Functionalization of the Benzene Ring

Directing functional groups to specific positions on the carbocyclic ring (C4, C5, C6, and C7) is a more recent and challenging area of indazole chemistry.[3] Success in this area often relies on the use of directing groups attached to the indazole core to steer a transition metal catalyst to a specific C-H bond.[3]

Transition-metal-catalyzed C-H activation has emerged as a powerful strategy for this purpose.[1][13] For example, a removable directing group at the N1 position can facilitate functionalization at the C7 position.[3] The choice of catalyst (e.g., Pd, Rh, Ru) and directing group is critical for achieving high regioselectivity.[1][6]

While detailed protocols for benzene ring functionalization are highly specific to the desired transformation and directing group, the general principle involves the installation of a directing group, followed by the transition-metal-catalyzed C-H activation and functionalization, and concluding with the removal of the directing group.

Conclusion

The regioselective functionalization of the indazole core is a multifaceted challenge that can be addressed through a deep understanding of the underlying chemical principles. By carefully selecting reaction conditions, utilizing appropriate protecting or directing groups, and leveraging modern catalytic methods, researchers can gain precise control over the modification of this important heterocyclic scaffold. The protocols and insights provided in this guide serve as a foundation for the development of novel indazole-based molecules with potential applications in drug discovery and materials science.

References

-

Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals. (n.d.). Retrieved January 28, 2026, from [Link]

-

Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles - ACS Publications. (n.d.). Retrieved January 28, 2026, from [Link]

-

Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - MDPI. (n.d.). Retrieved January 28, 2026, from [Link]

-

Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

-